![molecular formula C18H25NO3 B1398543 Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate CAS No. 909034-76-0](/img/structure/B1398543.png)
Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate
Vue d'ensemble
Description
The compound is a derivative of isochroman, piperidine, and tert-butyl carboxylate. Isochroman is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered ring . Piperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom . Tert-butyl carboxylate is a carboxylate ester obtained by formal condensation of the carboxy group of tert-butyl alcohol .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the spirocyclic system, which involves two rings sharing a single atom . The tert-butyl group would add further complexity to the structure .Chemical Reactions Analysis
Again, while specific reactions involving “Tert-butyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate” are not available, compounds containing tert-butyl groups are known to undergo a variety of reactions, including oxidation and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Tert-butyl compounds, for example, are generally nonpolar and have low boiling points .Applications De Recherche Scientifique
Synthetic Routes and Chemical Transformations
- A method to obtain spiro[indole-3,4′-piperidin]-2-one systems starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid demonstrates the versatility of similar structures in synthesizing complex molecules, highlighting the key steps such as anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).
- Research into the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors shows the significance of similar chemical structures in developing inhibitors for biological targets, with a focus on streamlined synthesis methods that require minimal chromatography (Huard et al., 2012).
Biological Activity and Drug Development
- Studies on the synthesis of certain isochroman-4-spiro-4'-piperidines and their analgesic properties indicate the potential therapeutic applications of these compounds, although with noted weak analgesic activity, suggesting a need for further optimization in drug development (Iorio, Gatta, & Menichini, 1977).
- Research into sigma ligands with preference for the sigma 2 binding site involving spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines explores the structural factors influencing affinity and selectivity for sigma binding sites, which could inform the design of future pharmacological agents (Moltzen, Perregaard, & Meier, 1995).
Chemical Properties and Structural Analysis
- The study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and related compounds through X-ray studies reveals the importance of structural analysis in understanding the properties and potential applications of these chemicals, including insights into molecular packing driven by strong hydrogen bonds (Didierjean et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)19-11-9-18(10-12-19)15-7-5-4-6-14(15)8-13-21-18/h4-7H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUGGGAYIJXYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723263 | |
| Record name | tert-Butyl 3,4-dihydro-1'H-spiro[2-benzopyran-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate | |
CAS RN |
909034-76-0 | |
| Record name | tert-Butyl 3,4-dihydro-1'H-spiro[2-benzopyran-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



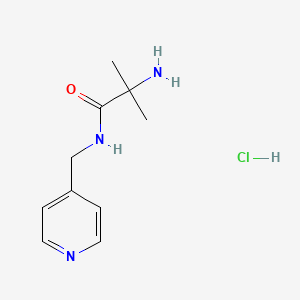
![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)
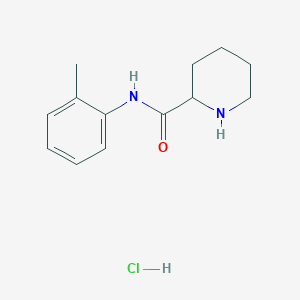
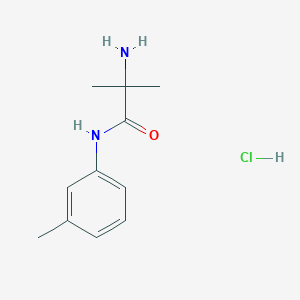
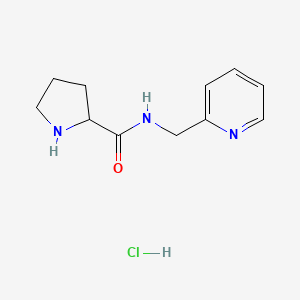
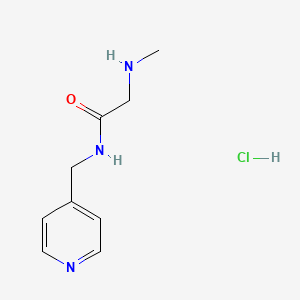
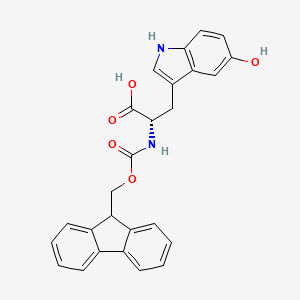
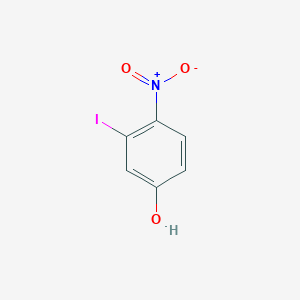
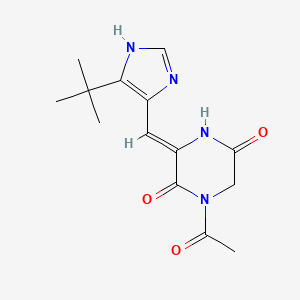
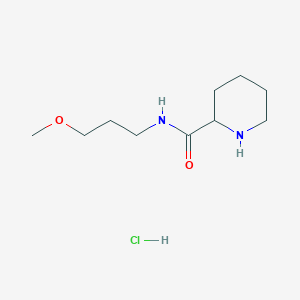
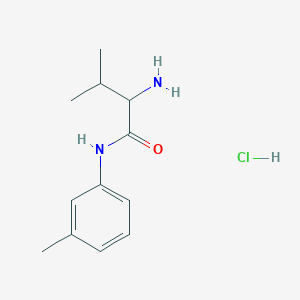


![4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1398483.png)